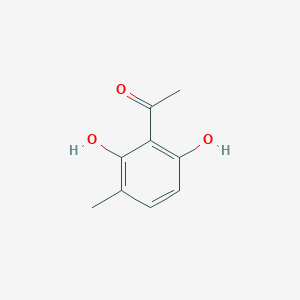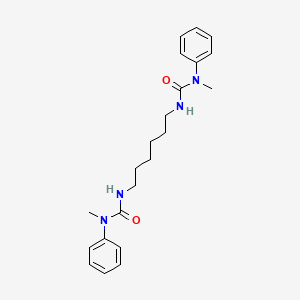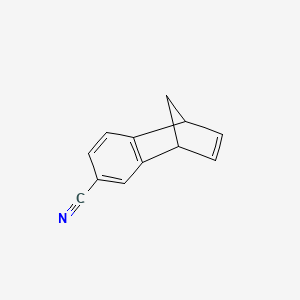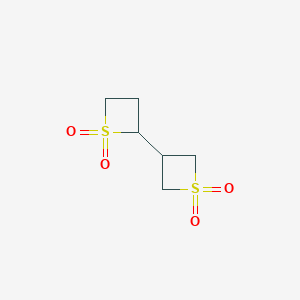
2,3'-Bithietane 1,1,1',1'-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’-Bithietane 1,1,1’,1’-tetraoxide is a chemical compound with the molecular formula C4H4O4S2 It is known for its unique structure, which includes two thietane rings connected by a single bond, with each ring containing a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Bithietane 1,1,1’,1’-tetraoxide typically involves the oxidation of 2,3’-bithietane. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for 2,3’-Bithietane 1,1,1’,1’-tetraoxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the oxidizing agents and the compound itself.
Análisis De Reacciones Químicas
Types of Reactions
2,3’-Bithietane 1,1,1’,1’-tetraoxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfone groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides.
Aplicaciones Científicas De Investigación
2,3’-Bithietane 1,1,1’,1’-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which 2,3’-Bithietane 1,1,1’,1’-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, resulting in the observed biological activities.
Comparación Con Compuestos Similares
2,3’-Bithietane 1,1,1’,1’-tetraoxide can be compared with other similar compounds, such as:
2,3’-Bithietane: The parent compound without the sulfone groups.
1,1’-Bithietane 1,1’-dioxide: A related compound with only two sulfone groups.
Tetrahydrothiophene 1,1-dioxide: A similar compound with a single thietane ring and two sulfone groups.
The uniqueness of 2,3’-Bithietane 1,1,1’,1’-tetraoxide lies in its dual thietane ring structure and the presence of four sulfone groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
17471-12-4 |
|---|---|
Fórmula molecular |
C6H10O4S2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
2-(1,1-dioxothietan-3-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C6H10O4S2/c7-11(8)3-5(4-11)6-1-2-12(6,9)10/h5-6H,1-4H2 |
Clave InChI |
TVDOUUJQVCFKNI-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C1C2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)


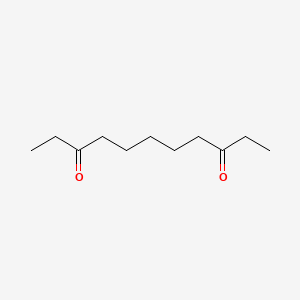
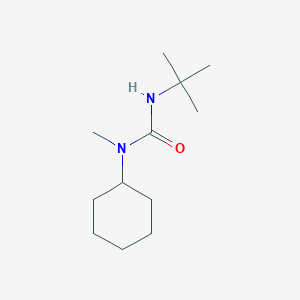
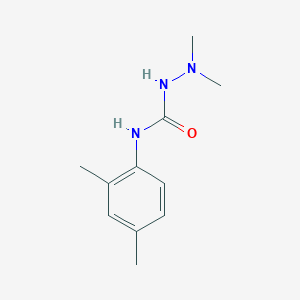

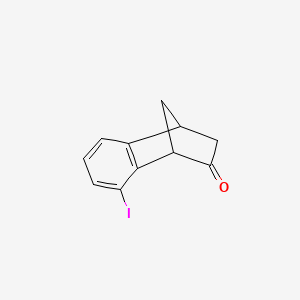


![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
